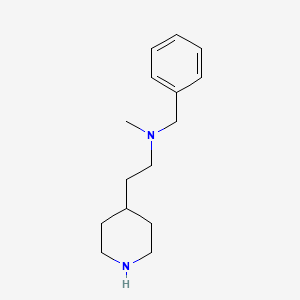![molecular formula C14H21N3O2S B8602391 4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8602391.png)
4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methanesulfonylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methanesulfonyl group attached to a piperazine ring, which is further connected to a dihydroindole moiety. The combination of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Attachment of the Indole Moiety: The piperazine intermediate is then reacted with an indole derivative, such as 2,3-dihydro-1H-indole, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methanesulfonylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The indole ring can be reduced under specific conditions to form tetrahydroindole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-(4-Methanesulfonylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941): A potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.
Pyridazinone Derivatives: Known for their broad spectrum of pharmacological activities, including anti-inflammatory and analgesic properties.
Uniqueness
4-(4-Methanesulfonylpiperazin-1-ylmethyl)-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H21N3O2S |
|---|---|
Poids moléculaire |
295.40 g/mol |
Nom IUPAC |
4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N3O2S/c1-20(18,19)17-9-7-16(8-10-17)11-12-3-2-4-14-13(12)5-6-15-14/h2-4,15H,5-11H2,1H3 |
Clé InChI |
BXHAXOIIXDKQIT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=C3CCNC3=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
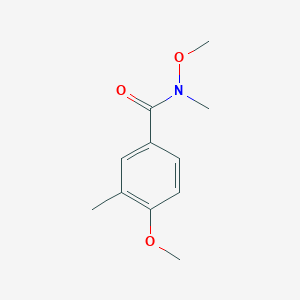
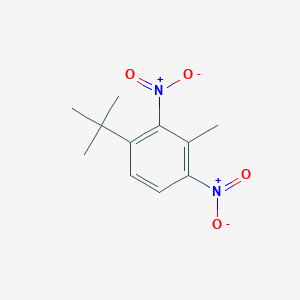
![4-(2-hexyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B8602313.png)
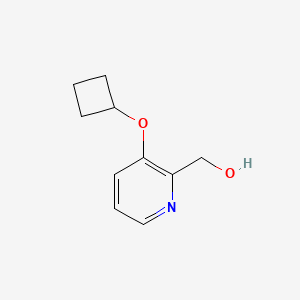
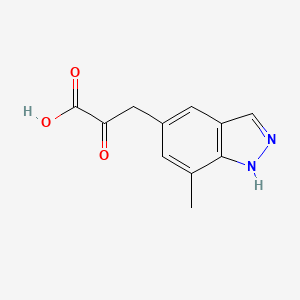
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8602348.png)
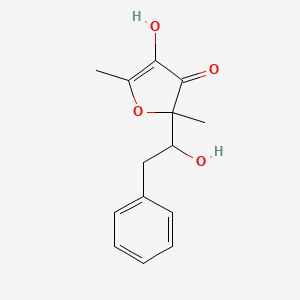
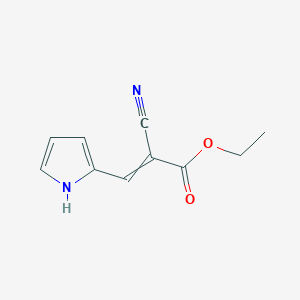
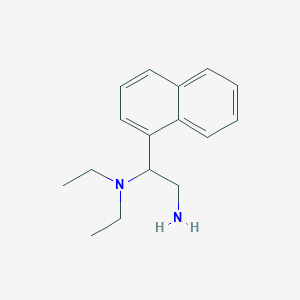
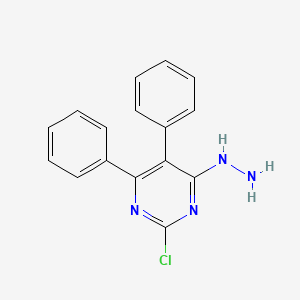
![6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one](/img/structure/B8602397.png)

![1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine](/img/structure/B8602408.png)
